REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:5])([O-])C.[K+].[CH:7](OC)=O.Cl.[OH-:12].[Na+].[N:14]#[C:15][NH2:16].[OH-:17].[NH4+:18].[CH2:19](OCC)[CH3:20]>O>[NH2:18][C:15]1[N:14]([CH3:7])[C:2]([C:5]([O:17][CH2:19][CH3:20])=[O:12])=[CH:1][N:16]=1 |f:0.1,4.5,7.8|
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Name
|
|
Quantity
|
52.3 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
N-formyl sarcosine ether ester
|
Quantity
|
67.66 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
27.9 g
|
Type
|
reactant
|
Smiles
|
C(=O)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
138 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
19.3 g
|
Type
|
reactant
|
Smiles
|
N#CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid product was filtered (76.6 g)
|
Type
|
CUSTOM
|
Details
|
The ethyl-2-(N-formyl-N-methyl)-3-oxopropionate prepared
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated on a steam bath for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 100° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
the solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was crystallised from EtOAc (300 ml)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1N(C(=CN1)C(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |